molecular formula C8H8ClNO B1267471 2-Chloro-2-phenylacetamide CAS No. 7462-76-2

2-Chloro-2-phenylacetamide

Cat. No. B1267471
CAS RN: 7462-76-2
M. Wt: 169.61 g/mol
InChI Key: FJEOFVLOXGUWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Synthesis Analysis

The synthesis of 2-Chloro-N-phenylacetamide involves the reaction of aniline with chloroacetylchloride in glacial acetic acid . Recent investigations have also explored the synthesis of derivatives of phenoxy acetamide, which could provide insights into the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-phenylacetamide is characterized by the presence of N-H…O hydrogen bonds between the molecules . This suggests a significant role of hydrogen bonding in the stability of the compound.


Physical And Chemical Properties Analysis

2-Chloro-N-phenylacetamide has a molecular weight of 169.61 . It has a melting point of 136-139 °C . The compound is solid in form and has a density of 1.266±0.06 g/cm3 .

Scientific Research Applications

Antifungal Activity Against Candida Species

  • Application Summary: 2-Chloro-N-phenylacetamide has been studied for its antifungal and antibiofilm activity against clinical isolates of Candida tropicalis and Candida parapsilosis .
  • Methods of Application: The minimum inhibitory concentration (MIC) of the compound was determined by microdilution . The compound showed fungicidal activity, emphasizing its solid antifungal potential .
  • Results: The compound inhibited in vitro biofilm formation at all concentrations tested and reduced mature biofilm biomass . It also inhibited biofilm formation and reduced mature biofilm biomass in ex vivo biofilm susceptibility testing (human nails fragments) .

Antifungal Activity Against Aspergillus Flavus

  • Application Summary: The synthetic amide 2-chloro-N-phenylacetamide (A1Cl) has been evaluated for its effects against strains of Aspergillus flavus .
  • Methods of Application: The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of A1Cl were determined . The compound also underwent molecular docking to elucidate its mechanism of action .
  • Results: A1Cl presented antifungal activity against Aspergillus flavus strains with a MIC between 16 and 256 μg/mL and a MFC between 32 and 512 μg/mL . The compound also inhibited conidial germination .

Preparation of Amide Podand and Schiff Base Ligands

  • Application Summary: 2-Chloro-N-phenylacetamide may be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results: The source does not provide specific results or outcomes obtained from these applications .

Synthesis of Phenoxy Acetamide Derivatives

  • Application Summary: 2-Chloro-N-phenylacetamide can be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are potential therapeutic candidates .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results: Phenoxy acids and their derivatives are associated with a variety of biological activities such as herbicidal activity, anti-mycobacterial agents, anti-inflammatory activity, anti-leishmanial, and anti-viral activity .

Stabilizer for Cellulose Ester Varnishes

  • Application Summary: 2-Chloro-N-phenylacetamide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Intermediation in Rubber Accelerator Synthesis

  • Application Summary: 2-Chloro-N-phenylacetamide has found uses in the intermediation in rubber accelerator synthesis .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Synthesis of Diclofenac Sodium

  • Application Summary: 2-Chloro-N-phenylacetamide is used in the synthesis of diclofenac sodium, a classic nonsteroidal anti-inflammatory drug .
  • Methods of Application: The synthesis involves a six-step continuous-flow process starting from commercially available aniline and chloroacetic acid . The process includes a cascade etherification/Smiles rearrangement strategy .
  • Results: Diclofenac sodium was obtained in 63% overall yield in a total reaction time of 205 min, with an average yield of above 90% for each step .

Dyes and Dye Intermediate Synthesis

  • Application Summary: 2-Chloro-N-phenylacetamide has found uses in the synthesis of dyes and dye intermediates .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Camphor Synthesis

  • Application Summary: 2-Chloro-N-phenylacetamide has been used in camphor synthesis .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Safety And Hazards

2-Chloro-N-phenylacetamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Future Directions

The antifungal activity of 2-Chloro-N-phenylacetamide against strains of Aspergillus flavus and Candida spp. has been studied . The results suggest that 2-Chloro-N-phenylacetamide has promising antifungal potential . Further studies are needed to confirm these findings and explore other potential applications of this compound .

properties

IUPAC Name

2-chloro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEOFVLOXGUWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322846
Record name 2-chloro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-phenylacetamide

CAS RN

7462-76-2
Record name 7462-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 150 ml. of concentrated ammonium hydroxide and 75 g. of ice was added 20 g. of 2-chloro-2-phenylacetylchloride. The amide formed immediately. The reaction mixture was stirred for 30 minutes and the white solid precipitate which was collected weighed 16.9 g. This precipitate was dissolved in 100 ml. of hot ethyl acetate and then diluted with petroleum ether, after which there was collected 14.3 g. of white cottony needles having an m.p. of 120°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-2-phenylacetamide
Reactant of Route 4
2-Chloro-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-2-phenylacetamide

Citations

For This Compound
30
Citations
K Mislow, M Heffler - Journal of the American Chemical Society, 1952 - ACS Publications
… )-2-chloro-2-phenylacetamide but an immiscible mixture with (— )-2-chloro-2-phenylacetamide. … with the fact that ( + )-2chloro-2-phenylacetamide was obtained from l( + )-mandelic acid …
Number of citations: 40 pubs.acs.org
Y OHSHIRO, H OHNISHI… - Journal of Japan Oil …, 1987 - jstage.jst.go.jp
… of Nt-butyl-2-chloro-2-phenylacetamide under phase transfer catalytic conditions. The starting … -3-phenylaziridine(2) and Nt-butyl-2-chloro-2-phenylacetamide(3), are the most likely prey …
Number of citations: 3 www.jstage.jst.go.jp
KY Baek, M Kamigaito… - Journal of Polymer …, 2002 - Wiley Online Library
… A typical procedure for MMA with N-propyl-2-chloro-2-phenylacetamide (D)/RuCl 2 (PPh 3 ) 3 /n-Bu 3 N is given. In a 50-mL round-bottom flask was placed RuCl 2 (PPh 3 ) 3 (0.08 mmol…
Number of citations: 54 onlinelibrary.wiley.com
KY Baek, M Kamigaito… - Journal of Polymer …, 2002 - Wiley Online Library
… N-Propyl-2-chloro-2-phenylacetamide (A) was employed as a functionalized initiator to demonstrate the synthetic feasibility of surface-functionalized (or arm-end-functionalized) star …
Number of citations: 78 onlinelibrary.wiley.com
H Shechter, DE Ley, L Zeldin - Journal of the American Chemical …, 1952 - ACS Publications
… )-2-chloro-2-phenylacetamide but an immiscible mixture with (— )-2-chloro-2-phenylacetamide. … with the fact that ( + )-2chloro-2-phenylacetamide was obtained from l( + )-mandelic acid …
Number of citations: 102 pubs.acs.org
C Maret, N David, D Pierrot, E Léonel, V Levacher… - Molecules, 2023 - mdpi.com
The electrocarboxylation of α,α-dichloroarylmethane derivatives in the presence of CO 2 was achieved, providing several α-chloroarylacetic acid derivatives with modest yields but high …
Number of citations: 9 www.mdpi.com
K Kohring, J Wiesner, M Altenkämper… - ChemMedChem …, 2008 - Wiley Online Library
… (R,S)-N-(2-Benzoyl-4-nitrophenyl)-2-chloro-2-phenylacetamide (5). According to general … -N-(2-benzoyl-4-nitrophenyl)-2-chloro-2-phenylacetamide (1580 mg, 4.0 mmol) and piperidine (…
G Wang, J Wu, Y Li, Z Huang, J Zou… - European Journal of …, 2023 - Wiley Online Library
… To investigate the cyclization between azaoxyallyl cations and N,N′-cyclic azomethine imines, we first examined the reaction between N-(benzyloxy)-2-chloro-2-phenylacetamide (1a, …
M Ikeda, S Ohtani, T Yamamoto, T Sato… - Journal of the Chemical …, 1998 - pubs.rsc.org
… 2b The 2-chloroacetamide 6a afforded exclusively the β-lactam 8a, while the 2-chloro-2-phenylacetamide 6c gave solely the γ-lactam 9c. The 2-chloropropanamide 6b showed an inter…
Number of citations: 5 pubs.rsc.org
S van Pelt, M Zhang, LG Otten, J Holt… - Organic & …, 2011 - pubs.rsc.org
In this study a diverse range of purified cobalt containing nitrile hydratases (NHases, EC 4.2.1.84) from Rhodopseudomonas palustris HaA2 (HaA2), Rhodopseudomonas palustris …
Number of citations: 28 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.